5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered interest due to its potential biological activities and applications in medicinal chemistry. Pyrimidines are known for their diverse pharmacological properties, making them valuable in drug development. This compound, specifically, may exhibit unique interactions due to its hydroxyethyl and phenyl substituents.
This compound falls under the category of pyrimidinones, which are characterized by a six-membered heterocyclic ring containing nitrogen atoms. Pyrimidinones are often studied for their roles in various biological processes and as potential therapeutic agents. The synthesis and characterization of 5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(1H)-one have been documented in scientific literature, highlighting its relevance in ongoing research.
The synthesis of 5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(1H)-one can be achieved via several methods, typically involving condensation reactions of appropriate precursors. One common approach includes:
The yield and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
The molecular structure of 5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(1H)-one features a pyrimidine ring with the following substituents:
The compound's molecular formula is , and it has a molecular weight of approximately 233.28 g/mol. The structural integrity can be confirmed through various spectroscopic methods, including Infrared (IR) spectroscopy, which identifies functional groups, and NMR spectroscopy for detailed structural elucidation.
5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(1H)-one can participate in several chemical reactions due to its functional groups:
These reactions can be optimized by adjusting temperature, solvent, and catalysts .
The mechanism of action for 5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(1H)-one is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that:
Further research is needed to clarify its specific biological pathways and therapeutic effects .
5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(1H)-one exhibits several notable physical properties:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases .
The applications of 5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(1H)-one are diverse:
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, responsible for approximately 1.2 million deaths annually. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains has severely compromised the efficacy of first- and second-line therapeutics. These strains evade conventional mechanisms of action, leading to high treatment failure rates and increased mortality. The current TB drug pipeline faces significant clinical attrition rates, underscoring an urgent need for chemotherapeutic agents with novel mechanisms of action capable of overcoming existing resistance pathways. Phenotypic screening of diverse compound libraries represents a strategic approach to identifying structurally unique leads that disrupt unexploited bacterial targets, thereby circumventing cross-resistance.
Pyrimidinone derivatives constitute a privileged scaffold in medicinal chemistry due to their structural versatility and broad-spectrum bioactivities. Their significance in antimicrobial research is highlighted by established drugs like trimethoprim and flucytosine. Recent high-throughput screening efforts identified 2-pyrazolylpyrimidinones as potent antimycobacterial agents with a potentially novel mechanism of action. For instance, phenotypic screening of a Medicines for Malaria Venture (MMV) compound library (~530,000 compounds) against Mtb revealed a cluster of pan-active pyrazolylpyrimidinones (e.g., Compound 1: MIC = 0.6 µM in 7H9/ADC/Tw media). These compounds exhibit bactericidal activity against replicating Mtb and retain potency against clinical Mtb isolates, including MDR strains. Crucially, their activity persists under diverse physiological conditions (e.g., varying carbon sources and iron availability), suggesting robust target engagement. The 5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(1H)-one motif represents a strategic optimization within this class, leveraging the hydroxyethyl moiety’s potential to enhance solubility and target interactions.
The initial pyrazolylpyrimidinone hits (e.g., Compound 1 and 2) faced limitations in solubility (<5–10 µM at pH 7.4) and metabolic stability (22–78% remaining across human/rat/mouse microsomes), necessitating structural refinement. Key optimization strategies for 5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(1H)-one include:
Table 1: Comparative Profile of Lead Pyrazolylpyrimidinones [6]
Property | Compound 1 | Compound 2 | Target Optimized Derivative |
---|---|---|---|
MIC vs. Mtb (µM) | 0.6 | 2.0 | Pending |
Solubility (µM, pH 7.4) | 10 | <5 | >50 (Projected) |
Microsomal Stability (% Remaining) | Human: 98 | Human: 73 | >80 (Projected) |
logDₚₕ₇.₄ | 2.5 | 2.2 | 1.5–2.0 (Targeted) |
Table 2: Strategic Optimization of 5-(2-Hydroxyethyl) Derivative
Structural Feature | Rationale | Expected Impact |
---|---|---|
5-(2-Hydroxyethyl) | Replaces esters/ketones; enhances hydrophilicity & H-bonding capacity | ↑ Solubility, ↓ CYP450 metabolism |
C6 Methyl | Maintains optimal van der Waals contacts with target | Retains potency, improves selectivity |
C2 Phenyl | Enables π-stacking with aromatic residues in binding site | ↑ Target affinity, ↓ Resistance onset |
This targeted optimization aims to overcome the liabilities of first-generation compounds while capitalizing on their novel mechanism—perturbation of Mtb iron homeostasis via chelation—a pathway distinct from conventional TB drugs [6].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0